Product packaging for Splenotritin(Cat. No.:CAS No. 105803-00-7)

Splenotritin

Cat. No.: B1682175
CAS No.: 105803-00-7
M. Wt: 431.5 g/mol
InChI Key: CVXXSWQORBZAAA-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Classification as a Peptide Fragment

Splenotritin is defined as an antimicrobial peptide, possessing a molecular formula of C17H33N7O6 and a molecular weight of 431.49. targetmol.comtargetmol.comevitachem.com While it is categorized as a peptide, some patent descriptions also refer to it as a protein. google.comgoogle.com.pggoogle.com.na Its nature as a peptide fragment is further suggested by its mention in the context of "peptide fragments" and its potential derivation from larger splenic proteins. nih.govresearchgate.net

Endogenous Origin: Derivation from Splenin and Link to Thymopoietin (B12651440)

This compound is understood to be a derivative of human splenin. google.com This connection is significant given the close relationship between splenin and thymopoietin, two polypeptide products originating from the spleen and thymus, respectively. nih.gov These two hormones are remarkably similar, differing by only a single amino acid at position 34 (aspartic acid in bovine thymopoietin versus glutamic acid in bovine splenin). nih.gov

Further illustrating this relationship, splenopentin (B1682174) (SP-5), a synthetic pentapeptide corresponding to residues 32-34 of both splenin and thymopoietin, has been shown to replicate their respective biological activities. evitachem.comnih.gov This familial association underscores this compound's potential role within the broader network of endogenous immunomodulatory peptides derived from these key immune organs.

Significance within Immunological Research Contexts

This compound's presence and activities position it as a compound of interest in immunological research. It has been identified as an immune biomarker, suggesting its involvement in immune status or processes. healthdirect.gov.au Research has explored its effects on lymphocyte transformation, although some studies indicate that human this compound, unlike thymopentin (B1683142) and human splenopentin, did not increase phytohaemagglutinin-induced lymphocyte transformation. researchgate.netgoogle.com

The broader field of immunological research aims to deepen the understanding of immune mechanisms, disease pathogenesis, and the development of therapeutic interventions. google.com.nawikipedia.org Within this context, the spleen, from which splenin (and consequently this compound) is derived, plays a critical role as a primary filter for blood-borne pathogens and antigens. It is a key organ for initiating innate and adaptive immune responses and broadly regulating immunity. nih.govnih.gov Studies involving splenic components contribute to characterizing innate immune cells and understanding viral pathogenesis, highlighting the relevance of splenic-derived compounds like this compound in advancing immune system knowledge.

Detailed Research Findings

While specific quantitative data tables for this compound were not extensively detailed in the search results, qualitative findings highlight its classification as an antimicrobial peptide. targetmol.comtargetmol.comevitachem.com Its potential as an immune biomarker has been noted, and its influence on lymphocyte transformation has been investigated, with observations indicating a lack of increase in phytohaemagglutinin-induced lymphocyte transformation in the case of human this compound, contrasting with the effects of thymopentin and human splenopentin. researchgate.netgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H33N7O6 B1682175 Splenotritin CAS No. 105803-00-7

Properties

CAS No.

105803-00-7

Molecular Formula

C17H33N7O6

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C17H33N7O6/c18-8-2-1-5-11(15(28)24-12(16(29)30)6-7-13(25)26)23-14(27)10(19)4-3-9-22-17(20)21/h10-12H,1-9,18-19H2,(H,23,27)(H,24,28)(H,25,26)(H,29,30)(H4,20,21,22)/t10-,11-,12-/m0/s1

InChI Key

CVXXSWQORBZAAA-SRVKXCTJSA-N

SMILES

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Appearance

Solid powder

Other CAS No.

105803-00-7

Purity

>98% (or refer to the Certificate of Analysis)

sequence

RKE

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arg-Lys-Glu
splenin (32-34)
splenotritin
thymopoietin (32-34)
thymopoietin III (32-34)
thymopoietin tripeptide
TP-3
TP3

Origin of Product

United States

Structural Identity and Molecular Aspects

Primary Structure and Peptide Characteristics

Splenotritin is characterized as an Arg-Lys-Glu tripeptide, indicating its primary structure consists of the amino acid sequence Arginine, Lysine, and Glutamic acid. fishersci.ca As a tripeptide, it is composed of three amino acid residues linked by two peptide bonds. citeab.com

The molecular properties of this compound are defined by its chemical formula and molecular weight.

Table 1: Key Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC17H33N7O6 uni.lu
Molecular Weight431.49 g/mol uni.lu
CAS Number105803-00-7 uni.lufishersci.at
Peptide TypeTripeptide fishersci.ca

Conceptual Framework of this compound's Molecular Functionality

This compound functions primarily as an antimicrobial peptide. uni.lufishersci.atepa.gov Beyond its direct antimicrobial capabilities, it is also recognized for its immunostimulating properties, demonstrating an ability to restore immune function. fishersci.ca Its classification as a peptide aligns with its mention in various patent contexts as a protein, given that peptides are short chains of amino acids that can contribute to protein structures. epa.govfishersci.comciteab.comnih.govnih.gov

Interactions with Biological Systems at the Molecular Level

The biological activity of this compound, particularly its antimicrobial nature, suggests molecular interactions with components of microbial cells. These interactions may involve mechanisms such as disruption of microbial cell membranes or interference with essential enzymatic pathways critical for microbial survival. uni.lufishersci.atepa.gov

Furthermore, its role as an immunostimulating peptide implies direct engagement with the host's immune system. This could involve binding to specific receptors on immune cells or modulating the activity of signaling molecules that regulate immune responses. fishersci.ca While some research indicates its relevance in the context of neurodegeneration and its potential as a neuroprotective agent, specific detailed mechanisms of its interaction within the nervous system are not extensively described in the available findings. nih.govnih.gov

Immunomodulatory Roles and Associated Biological Activities

Influence on Adaptive Immune Responses

The influence of Splenotritin on adaptive immune responses, including antibody formation, lymphocyte activity, and its potential as an immunological adjuvant, represents a complex area of study.

Specific comparative studies detailing this compound's effects on lymphocyte transformation and proliferation are not explicitly found in the provided search results. Lymphocyte transformation and proliferation assays, such as the lymphocyte transformation test (LTT), are standard methods used to assess cellular immune responses by measuring the increase in DNA synthesis of lymphocytes upon stimulation with mitogens or antigens. sheffieldlaboratorymedicine.nhs.uk, frontiersin.org, mdpi.com These tests quantify cell division rates and activation, with stimulation indices often used for comparison. imd-berlin.de While these methodologies exist for studying lymphocyte behavior, direct application or findings related to this compound in such comparative studies are not detailed.

The potential role of this compound as an immunological adjuvant in experimental systems is mentioned in patent literature. google.com However, detailed research findings or specific experimental systems demonstrating this compound's adjuvant properties are not elaborated upon in the available information. Immunological adjuvants are components that enhance the immune response to co-administered antigens, often by activating the innate immune system and improving antigen presentation. hivresearch.org, immunologyresearchjournal.com They are crucial for reinforcing vaccine immunogenicity and can stimulate the immune system by simulating the recognition of pathogen-associated molecular patterns (PAMPs) or by inducing danger signals associated with tissue damage. mdpi.com

Characterization as an Antimicrobial Peptide

This compound is characterized as an antimicrobial peptide (AMP). mdpi.com, nih.gov Antimicrobial peptides are a vital component of the innate immune system across nearly all living organisms. frontiersin.org

As an antimicrobial peptide, this compound conceptually possesses broad-spectrum antimicrobial potential. Antimicrobial peptides are generally known for their ability to kill or inhibit a wide range of microorganisms, including various bacteria, fungi, and viruses. mdpi.com, frontiersin.org This broad activity makes them attractive candidates for combating multidrug-resistant pathogens. frontiersin.org, wikipedia.org

The proposed antimicrobial mechanisms for this compound align with the theoretical frameworks established for other antimicrobial peptides. AMPs exert their effects through diverse mechanisms, often targeting and disrupting vital microbial structures. mdpi.com Key proposed mechanisms include:

Membrane Disruption: A primary mode of action for many AMPs involves directly disrupting the microbial cell membrane, which is essential for maintaining cellular integrity. frontiersin.org, mdpi.com This disruption can lead to increased permeability, leakage of cellular contents, and ultimately cell death. mdpi.com

Interference with Intracellular Processes: Some AMPs can penetrate the bacterial cell membrane and interfere with essential intracellular processes. mdpi.com This includes inhibiting protein synthesis or disrupting crucial metabolic pathways, thereby hindering bacterial growth and function. mdpi.com

Modulation of Cell Wall Synthesis: Certain AMPs can inhibit the biosynthesis of the bacterial cell wall, a critical structural component. mdpi.com

These multifaceted modes of action contribute to the efficacy of AMPs against drug-resistant pathogens and can reduce the likelihood of resistance development compared to conventional antibiotics. frontiersin.org, mdpi.com

Mechanistic Investigations and Signaling Pathways

Elucidation of Cellular and Subcellular Mechanisms of Action

Identification of Potential Receptor Interactions and Signaling Cascades

The identification of potential receptor interactions and the signaling cascades initiated or modulated by a compound is crucial for understanding its precise biological role and potential therapeutic applications. Receptors can be diverse, including cell surface receptors (e.g., G protein-coupled receptors, receptor tyrosine kinases) or intracellular targets. Upon binding to a receptor, a compound can trigger a cascade of intracellular events, involving various signaling molecules and secondary messengers, ultimately leading to a cellular response. This process, known as signal transduction, is fundamental to cellular communication and regulation. For Splenotritin, specific receptor interactions or the detailed signaling cascades it might activate or inhibit have not been identified or described in the publicly accessible research.

Regulation of Gene Expression and Protein Synthesis by this compound

Data Tables

Due to the limited availability of specific research data on the mechanistic investigations, cellular and subcellular mechanisms of action, receptor interactions, signaling cascades, and regulation of gene expression and protein synthesis directly attributed to this compound, it is not possible to generate detailed research findings or interactive data tables for these sections.

Advanced Research Methodologies for Splenotritin Studies

In Vitro Experimental Paradigms

In vitro studies provide a controlled environment to assess the direct effects of Splenotritin on various biological systems, from cellular responses to molecular interactions and antimicrobial activity.

Cell culture models are fundamental for evaluating the immunomodulatory potential of compounds like this compound. These models allow for the assessment of immune cell activation, proliferation, differentiation, and cytokine production.

Peripheral Blood Mononuclear Cells (PBMCs): Human or animal PBMCs, comprising lymphocytes (T cells, B cells, NK cells) and monocytes, are widely used. This compound's effect on the proliferation of T and B cells can be measured using assays like CFSE dilution or [3H]-thymidine incorporation. Cytokine secretion (e.g., IL-2, IL-6, IL-10, TNF-α, IFN-γ) by stimulated immune cells can be quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays. For instance, studies might assess if this compound influences the production of pro-inflammatory or anti-inflammatory cytokines in response to specific stimuli like lipopolysaccharide (LPS), a known activator of immune cells nih.gov.

Specific Immune Cell Lines/Primary Cultures: To delve deeper into specific immune pathways, isolated immune cell populations such as T cell subsets, B cells, macrophages, or dendritic cells can be cultured. For example, the impact on T cell activation and polyfunctionality (e.g., co-secretion of multiple cytokines) can be analyzed using polychromatic flow cytometry nih.gov. This compound derivatives have been studied in relation to mouse bone marrow cells, suggesting their potential role in modulating hematopoietic or immune cell development.

Table 1: Illustrative In Vitro Immunological Assessment Parameters

Parameter AssessedCell Type(s)Assay MethodExpected Outcome (Example)
Cell ProliferationPBMCs, T cellsCFSE dilution, [3H]-thymidine incorporationIncreased or decreased cell division
Cytokine ProductionPBMCs, MacrophagesELISA, Multiplex Bead ArrayModulation of IL-6, TNF-α, IFN-γ levels
Cell ActivationT cells, B cellsFlow Cytometry (e.g., CD69, CD25 expression)Upregulation or downregulation of activation markers
Cell DifferentiationMonocytes, T cellsFlow Cytometry (e.g., CD14/CD68, CD4/CD8)Shifts in cell lineage or maturation

Given that this compound is an antimicrobial peptide nih.gov, a range of microbiological assays would be employed to determine its efficacy against various microbial strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): These are standard quantitative methods to determine the lowest concentration of this compound that inhibits visible microbial growth (MIC) and kills 99.9% of the inoculum (MBC). Microdilution broth methods are commonly used for this purpose.

Agar Diffusion Tests: Methods such as disc diffusion or well diffusion assays are qualitative or semi-quantitative tests to observe zones of inhibition around the compound, indicating antimicrobial activity.

Time-Kill Assays: These assays measure the rate of bacterial killing over time at different concentrations of this compound, providing insights into its bactericidal or bacteriostatic kinetics.

Biofilm Efficacy Studies: Antimicrobial peptides often exhibit anti-biofilm properties. Assays to assess this compound's ability to inhibit biofilm formation or disrupt pre-formed biofilms would involve techniques like crystal violet staining for biomass quantification or confocal microscopy for structural analysis.

Synergy Testing: Checkerboard assays can be used to evaluate the synergistic or antagonistic effects of this compound when combined with existing antibiotics against resistant strains.

Table 2: Illustrative In Vitro Antimicrobial Efficacy Parameters

Parameter AssessedMicroorganism(s)Assay MethodExpected Outcome (Example)
MICE. coli, S. aureusBroth MicrodilutionConcentration inhibiting growth
MBCE. coli, S. aureusSubculturing from MIC wellsConcentration killing 99.9% of bacteria
Zone of InhibitionVarious BacteriaAgar Diffusion (Disc/Well)Diameter of clear zone around compound
Time-Dependent KillingPseudomonas aeruginosaTime-Kill Curve (CFU/mL over time)Rate of bacterial reduction
Biofilm Inhibition/DisruptionStaphylococcus epidermidisCrystal Violet Staining, Confocal MicroscopyReduced biofilm biomass or structural integrity

Characterizing the physical and chemical properties of this compound is essential for understanding its function and stability.

Spectroscopy (CD, NMR, Fluorescence):

Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure (e.g., alpha-helix, beta-sheet, random coil) of this compound in various environments (aqueous, organic solvents, lipidic mimics). Changes in CD spectra can indicate conformational changes upon binding to targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution structural information, including three-dimensional structure, dynamics, and interactions with other molecules.

Fluorescence Spectroscopy: Can be used to study peptide binding affinities and conformational changes, especially if the peptide contains intrinsic fluorophores (e.g., tryptophan) or can be labeled.

Mass Spectrometry (MS): Essential for verifying the molecular weight, purity, and sequence of this compound. Advanced MS techniques can also be used to map post-translational modifications and study peptide fragmentation patterns.

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon molecular binding, providing thermodynamic parameters (binding affinity, enthalpy, entropy) of this compound's interaction with its targets (e.g., bacterial membranes, immune receptors).

Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST): These techniques quantify the kinetics (association and dissociation rates) and affinity (KD values) of this compound's binding to immobilized or solution-phase targets, respectively.

In Vivo Animal Model Systems

Animal models are indispensable for assessing the systemic effects, efficacy, and immunomodulatory properties of this compound within a complex biological system, bridging the gap between in vitro observations and potential clinical applications.

Immunosuppressed animal models are particularly relevant for studying compounds that may modulate the immune system, such as this compound, especially if its derivatives have immunosuppressive applications.

Nude Mice and SCID Mice: These models, lacking T cells (nude mice) or both T and B cells (SCID mice), are commonly used for xenograft studies (e.g., engraftment of human immune cells or tumors) and to investigate the role of specific immune cell subsets in response to a compound. For this compound, these models could help determine if it directly affects transplanted immune cells or if its immunomodulatory effects are dependent on a fully functional adaptive immune system.

Chemically Induced Immunosuppression: Animals treated with immunosuppressive drugs (e.g., cyclosporin (B1163) A, cyclophosphamide) can mimic various states of immune suppression seen in transplant patients or autoimmune diseases. Such models would allow researchers to investigate if this compound can restore immune function in an immunosuppressed state or further enhance immunosuppression, depending on its intended application.

Assessment of Immune Cell Populations and Function: In these models, immune cell populations in lymphoid organs (spleen, lymph nodes, bone marrow) and peripheral blood can be analyzed by flow cytometry. Functional assays, such as delayed-type hypersensitivity (DTH) responses or antibody production, can provide insights into the in vivo immunomodulatory effects of this compound.

Table 3: Illustrative In Vivo Immunological Assessment Parameters in Immunosuppressed Models

Parameter AssessedAnimal ModelReadout MethodExpected Outcome (Example)
Immune Cell PhenotypingNude MiceFlow Cytometry (spleen, lymph nodes)Changes in T/B cell ratios
Cytokine ProfilesImmunosuppressed RabbitsELISA, RT-qPCR (tissue/serum)Modulation of systemic cytokine levels
Graft Survival (if applicable)Xenograft ModelsVisual inspection, histological analysisProlonged or reduced graft acceptance
Pathogen Clearance (in immunosuppressed)Immunosuppressed MiceBacterial load in organsEnhanced or impaired clearance

To confirm the antimicrobial activity observed in vitro, this compound would be tested in various animal infection models, which simulate human infections more closely.

Systemic Infection Models: Mice or rats can be infected systemically (e.g., intraperitoneal, intravenous) with pathogenic bacteria (S. aureus, E. coli, Klebsiella pneumoniae). The efficacy of this compound would be assessed by monitoring survival rates, bacterial load in target organs (e.g., spleen, liver, kidney), and clinical signs of infection.

Localized Infection Models: Models of localized infections, such as skin and soft tissue infections (e.g., wound infection models), lung infections (e.g., pneumonia models), or urinary tract infections, are used to evaluate the compound's ability to clear pathogens at specific sites.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies in animal models are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted (PK) and how its concentration correlates with its antimicrobial effect (PD) in vivo. This helps in determining effective dosing strategies.

Models of Drug-Resistant Infections: Given the rise of antimicrobial resistance, testing this compound against multidrug-resistant (MDR) bacterial strains in animal models is paramount to demonstrate its potential as a novel therapeutic.

Table 4: Illustrative In Vivo Antimicrobial Efficacy Parameters

Parameter AssessedAnimal Model (Infection Type)Readout MethodExpected Outcome (Example)
Survival RateSystemic Sepsis Model (Mouse)Mortality over timeIncreased survival percentage
Bacterial LoadLung Infection Model (Mouse)CFU counting (lung tissue)Reduction in bacterial count
Clinical ScoreSkin Infection Model (Mouse)Visual assessment, lesion sizeImprovement in infection severity
HistopathologyOrgan-specific Infection ModelTissue staining (e.g., H&E)Reduced inflammation and tissue damage

Comparative Analysis and Future Research Trajectories

Comparative Immunological Profiling with Related Peptides (e.g., Splenopentin (B1682174), Thymopentin)

Splenopentin (SP-5) and Thymopentin (B1683142) (TP-5) are synthetic pentapeptides that represent the active sites of the larger, naturally occurring polypeptide hormones splenin and thymopoietin (B12651440), respectively. nih.gov Thymopoietin is derived from the thymus, a primary lymphoid organ crucial for T-cell development, while splenin originates from the spleen. nih.govnih.gov These two peptides are structurally very similar, differing by only a single amino acid. nih.gov The amino acid sequence for Thymopentin is Arg-Lys-Asp-Val-Tyr, whereas for Splenopentin it is Arg-Lys-Glu-Val-Tyr. nih.gov This minor difference in their primary structure leads to distinct immunological activities.

Thymopentin primarily influences T-cell differentiation and maturation. patsnap.comtaylorandfrancis.com It has been shown to enhance the activity of mature T-cells and modulate the production of cytokines like interleukin-2 (B1167480) and interferon-gamma. patsnap.compatsnap.com Its effects are largely centered on cell-mediated immunity. In contrast, Splenopentin exhibits a broader range of immunomodulatory effects, influencing both T-cell and B-cell pathways. nih.gov While Thymopentin inhibits the phenotypic differentiation of B-cells, Splenopentin induces the differentiation of precursors for both T-cells and B-cells. nih.gov

Interactive Data Table: Comparative Immunological Effects

Feature Splenopentin (SP-5) Thymopentin (TP-5)
Origin Spleen (derived from Splenin) Thymus (derived from Thymopoietin)
Primary Target Cells T-cells and B-cells Primarily T-cells
Effect on T-cell Differentiation Induces Induces
Effect on B-cell Differentiation Induces Inhibits

| Key Immunological Role | Broad immunomodulation, restoration of myelopoiesis | T-cell mediated immunity |

Exploration of Novel Biological Targets and Pathways

The precise molecular mechanisms and signaling pathways of Splenopentin are still an area of active investigation. However, research into related small spleen polypeptides (SSPs) offers insights into potential pathways. These studies suggest that spleen-derived peptides may exert their immunomodulatory effects by targeting dendritic cells (DCs). frontiersin.org This interaction can trigger a signaling cascade involving extracellular ATP and the mTOR pathway, leading to a tolerogenic state in dendritic cells and the generation of immunosuppressive regulatory T-cells (Tregs). frontiersin.org

Furthermore, spleen-derived signaling molecules are known to be part of complex inter-organ communication pathways. biorxiv.org For instance, the spleen produces fibroblast growth factor-7 (FGF7) and vascular endothelial growth factor (VEGF). biorxiv.org While Splenopentin is a smaller peptide, its biological activities could be integrated within these broader signaling networks, potentially influencing pathways such as MAPK/NF-κB and PI3K/Akt, which are crucial for immune cell activation, proliferation, and cytokine secretion. mdpi.com The ability of Splenopentin to promote the recovery of various leukocyte populations suggests an influence on hematopoietic signaling pathways. nih.gov Future research is needed to elucidate the specific receptors and intracellular signaling cascades that Splenopentin directly modulates.

Strategic Directions for Peptide Research and Development in Immunology and Antimicrobials

The field of peptide therapeutics is undergoing significant advancements, with promising future directions in both immunology and antimicrobial applications. The development of immunomodulatory peptides like Splenopentin is part of a broader trend towards more targeted and specific therapies for autoimmune diseases, immunodeficiencies, and cancer. nih.govhydramed.com

In immunology , future research is likely to focus on:

Peptide-based Vaccines: Designing peptide epitopes to train the immune system to recognize and fight cancer cells or pathogens. nih.govnih.gov The specificity of peptides can lead to vaccines with fewer side effects. frontiersin.org

Modulation of Protein-Protein Interactions (PPIs): Peptides can be designed to mimic one of the protein partners in a PPI, thereby modulating signaling pathways involved in immune responses without completely shutting them down. nih.gov

Enhanced Delivery Systems: Overcoming the limitations of peptide stability and delivery is a key area of research. Innovations include PEGylation, liposomal delivery, and conjugation with other molecules to improve their pharmacokinetic profiles. nih.gov

In the realm of antimicrobials , the rise of antibiotic resistance has spurred significant interest in antimicrobial peptides (AMPs). mdpi.compluto.im Strategic directions include:

Novel AMP Discovery: Exploring diverse natural sources and employing computational methods to design novel AMPs with broad-spectrum activity. pluto.im

Mechanism of Action Studies: A deeper understanding of how AMPs disrupt microbial membranes and other cellular processes is crucial for designing more effective and less toxic peptides. pluto.im

Combination Therapies: Using AMPs in conjunction with traditional antibiotics to enhance their efficacy and combat resistance. Recent studies have explored the use of random antimicrobial peptide mixtures (RPMs) to make it more difficult for bacteria to develop resistance. news-medical.net

Advanced Formulations: Developing AMPs in formulations like hydrogels for topical applications, such as wound healing, to ensure sustained release and localized activity. nih.gov

The continued exploration of peptides like Splenopentin will contribute to this growing arsenal (B13267) of next-generation therapeutics, offering the potential for more precise and effective treatments for a wide range of diseases.

Q & A

Q. How can researchers address batch-to-batch variability in this compound formulations during long-term studies?

  • Methodological Guidance : Implement stability testing under ICH guidelines (e.g., Q1A) to assess degradation products. Use accelerated aging protocols and include inert stabilizers (e.g., trehalose) if necessary. Publish chromatograms and stability data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.